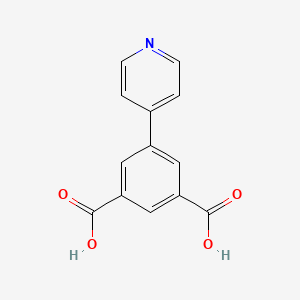

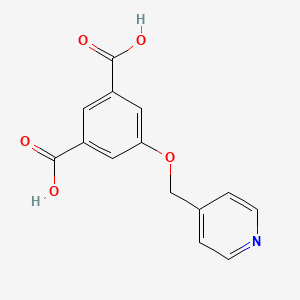

5-(Pyridin-4-yl)isophthalic acid

Vue d'ensemble

Description

5-(Pyridin-4-yl)isophthalic acid is a chemical compound with the molecular formula C13H9NO4 . It is often used as a ligand in the synthesis of various coordination polymers .

Synthesis Analysis

The compound has been synthesized in various studies. For instance, it was used as a ligand in the synthesis of a copper (II) coordination polymer . It was also used in the synthesis of a coordination polymer under hydrothermal conditions . Another study reported its use in the synthesis of CoII coordination polymers .Molecular Structure Analysis

In the molecular structure of this compound, the two carboxylic groups and the benzene ring are approximately co-planar, with a maximum atomic deviation of 0.175 (4) Å. The pyridine ring is oriented at a dihedral angle of 31.07 (18)° with respect to the benzene ring .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it was used in the self-assembly of transition metal salts to afford a series of entangled coordination frameworks based on different metal cluster cores . It was also used in the synthesis of a T-shape organic molecule via a Suzuki coupling reaction .Applications De Recherche Scientifique

Luminescent Properties and Slow Magnetic Relaxation

5-(Pyridin-4-yl)isophthalic acid has been used in synthesizing a family of 3D lanthanide organic frameworks, exhibiting tunable luminescence and slow magnetic relaxation behavior. These frameworks feature a 3D 6-connected pcu topology, where variations in temperature and excitation wavelength can tune luminescence properties (Li & Du, 2015).

Synthesis and Luminescent Properties of Lanthanide Complexes

The compound has also been used as a ligand for mixed-lanthanide complexes. These complexes demonstrate efficient energy transfer between Tb3+ and Eu3+ ions, enabling color tuning of the luminescent emission. This synthesis involves a T-shape organic molecule of this compound (Song et al., 2013).

Catalytic Applications in Organic Reactions

Metal–Organic Frameworks (MOFs) involving this compound have shown effective catalysis in organic reactions like microwave-assisted peroxidative oxidation of alcohols and the Henry reaction. The varying polymeric architectures of these MOFs contribute to their catalytic effectiveness (Karmakar et al., 2016).

Hydrothermal Synthesis and Chiral Self-Assembly

In a hydrothermal setting, 5-(pyridine-4-ylmethoxy)-isophthalic acid dimethyl ester undergoes hydrolysis and self-assembles with Pr(III) to create chiral compounds. These compounds feature 3D frameworks with helical structures, highlighting its potential in creating chiral materials (Lin et al., 2011).

Luminescent Properties of Coordination Polymers

The compound has been used to create Tb(III) and Tb(III)–Ni(II) coordination polymers, displaying green luminescence characteristic of Tb(III). These polymers demonstrate the ability of the ligand to sensitize the Tb(III) ion, indicating potential applications in luminescent materials (Huang et al., 2012).

Structural Diversity and Applications in Energy Storage

The ligand has also contributed to the creation of Zinc(II), Manganese(II), and Gadolinium(III) Coordination Polymers with diverse structures. These structures have potential applications in energy storage, particularly in lithium-ion batteries (Lin et al., 2019).

Enhancing CO2 Selectivity in Metal-Organic Frameworks

Another notable application involves the fine-tuning of pore sizes in Metal-Organic Frameworks for enhanced CO2 selectivity, crucial for CO2 capture and environmental applications (Du et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 5-(Pyridin-4-yl)isophthalic acid are transition metal salts . The compound has been shown to interact with these salts, particularly cobalt (Co) and nickel (Ni), to form a series of entangled coordination frameworks .

Mode of Action

This compound interacts with its targets through the formation of hydrogen bonds . In the crystal structure of the compound, molecules are linked by O-H⋯O, O-H⋯N, and weak C-H⋯O hydrogen bonds, forming a three-dimensional supramolecular framework .

Biochemical Pathways

The compound’s ability to form complex structures with transition metal salts suggests it may influence pathways involving these metals .

Result of Action

The result of the action of this compound is the formation of a three-dimensional supramolecular framework . This structure is formed through the linking of molecules by hydrogen bonds . The compound’s interaction with transition metal salts leads to the formation of entangled coordination frameworks .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of coordination polymers with transition metal salts has been observed under hydrothermal conditions . This suggests that temperature and pressure could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

5-pyridin-4-ylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-5-9(6-11(7-10)13(17)18)8-1-3-14-4-2-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMFFUYADOLVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

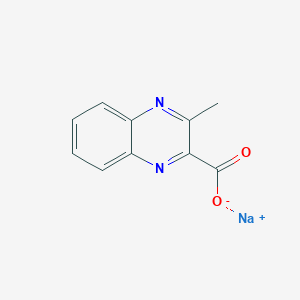

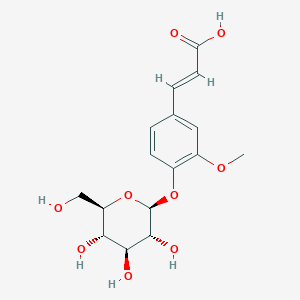

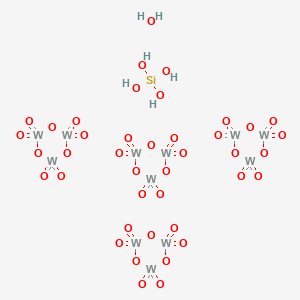

Feasible Synthetic Routes

Q1: What is 5-(Pyridin-4-yl)isophthalic acid primarily used for in the context of these research articles?

A1: this compound (H2PIA) is primarily used as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). [, , , , , , , , , , , , , ]

Q2: What structural features make H2PIA suitable for MOF synthesis?

A2: H2PIA possesses two carboxylic acid groups and a pyridine nitrogen atom capable of coordinating to metal ions. This multidentate nature allows it to bridge metal centers and form extended framework structures. [, , , , , , ]

Q3: What is the role of the DMF/H2O ratio in the synthesis of Ln-MOFs using H2PIA?

A3: The DMF/H2O volume ratio plays a crucial role in controlling the dimensionality and connectivity of the resulting Ln-MOFs. Different ratios lead to the formation of 2D or 3D structures with varying topologies. []

Q4: Can you provide an example of how auxiliary ligands influence the framework structure in H2PIA-based MOFs?

A4: In the presence of auxiliary N-donor ligands like 2,2′-bipyridine (2,2′-bpy) or 1,10-phenanthroline (phen), Co(II) complexes with H2PIA form 2D → 2D entangled polymers with polycatenated and polyrotaxane features. These features are absent when only H2PIA is used. []

Q5: How does the incorporation of H2PIA affect the luminescent properties of the resulting MOFs?

A5: Lanthanide-based MOFs synthesized with H2PIA exhibit tunable luminescence properties. This tunability is observed by changing the temperature and varying the excitation wavelength. [, ]

Q6: Have any magnetic properties been observed in MOFs containing H2PIA?

A6: Yes, several studies report interesting magnetic behaviors in H2PIA-based MOFs. For instance, a Cu(II) coordination polymer with H2PIA displays a twofold interpenetrated 3D structure and exhibits antiferromagnetic interactions. [, , , ] Additionally, Dy(III) frameworks show slow magnetic relaxation. []

Q7: Can H2PIA-based MOFs be utilized for gas adsorption?

A7: Yes, the porous nature of some H2PIA-based MOFs allows for gas adsorption. Studies have shown successful N2 and CO2 gas adsorption in these materials, highlighting their potential for gas separation and storage applications. [, , ]

Q8: How does shifting the coordination site of the pyridyl group in H2PIA analogues influence CO2 capture?

A8: Studies using isomers of H2PIA with the pyridyl nitrogen in different positions demonstrate that the coordination site significantly impacts CO2 adsorption enthalpy and selectivity. This suggests fine-tuning the ligand structure can optimize MOFs for CO2 capture. []

Q9: What role do templating agents play in the synthesis of Co,Mn-MOFs using H2PIA?

A9: The presence of organic molecules with reactive functional groups as templates during the synthesis influences the final structure of Co,Mn-MOFs. For example, using 4,4′-bipyridyl or cyanoacetic acid as templates leads to the formation of distinct 3D and 2D structures, respectively. []

Q10: How does the choice of metal ion affect the structure of MOFs synthesized with H2PIA?

A10: The specific metal ion used during synthesis significantly influences the resulting MOF structure. For instance, Cd(II) complexes with H2PIA form 3D frameworks, while Co(II) complexes generate 2D layer structures. This difference highlights the importance of metal ion selection in controlling the final MOF architecture. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)